molecular formula C5H9ClO2 B147174 Methyl 4-chlorobutyrate CAS No. 3153-37-5

Methyl 4-chlorobutyrate

Cat. No. B147174
CAS RN: 3153-37-5
M. Wt: 136.58 g/mol
InChI Key: ZZUYIRISBMWFMV-UHFFFAOYSA-N
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Description

Methyl 4-chlorobutyrate is a chemical compound that has been studied in various contexts, including its role as an intermediate in organic synthesis and its physical and chemical properties. It is related to compounds that have been synthesized and characterized in several research studies, which have explored its synthesis, molecular structure, and reactivity .

Synthesis Analysis

The synthesis of compounds related to methyl 4-chlorobutyrate has been reported using different methods. For instance, a one-pot synthesis method was described for the efficient production of a pyrazole derivative, which is structurally related to methyl 4-chlorobutyrate . Another study reported the synthesis of an intermediate of the antiobesity agent rimonabant, which is a derivative of methyl 4-chlorobutyrate . Additionally, the synthesis of 4-chlorobutyl methyl ether, an important intermediate for medicinal substances, was achieved using tetrahydrofuran, methanol, and thionyl chloride .

Molecular Structure Analysis

The molecular structure of compounds similar to methyl 4-chlorobutyrate has been elucidated using techniques such as X-ray diffraction. For example, the crystal structure of 4-chloro-2-methyl-3-phenylcyclobut-2-enone was determined, revealing a slightly non-planar cyclobutenone moiety with a pseudoequatorial 4-chloro-substituent . Another study confirmed the structure of a pyrazole derivative through single-crystal X-ray diffraction, showing the planar arrangement of the benzene ring system .

Chemical Reactions Analysis

The reactivity of methyl 4-chlorobutyrate has been investigated, particularly in the context of gas-phase elimination reactions. A study examined the kinetics of this process, finding that the reactions are homogeneous, unimolecular, and follow a first-order rate law . The intimate ion pair mechanism was suggested to play a role in the elimination kinetics of methyl 4-chlorobutyrate.

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl 4-chlorobutyrate have been studied, including its behavior in binary mixtures with aromatic hydrocarbons. Measurements of densities and viscosities of these mixtures were taken at various temperatures, and the excess molar volumes were calculated and correlated using the Redlich-Kister polynomial equation . This research provides insight into the interactions and miscibility of methyl 4-chlorobutyrate with other organic compounds.

Scientific Research Applications

1. Chemical Kinetics and Reaction Mechanisms

Methyl 4-chlorobutyrate has been studied extensively in the context of chemical kinetics and reaction mechanisms. In a study by Chuchani et al. (1986), the gas phase elimination kinetics of methyl 4-chlorobutyrate were analyzed, focusing on the intimate ion pair mechanism in its reaction kinetics (Chuchani, Dominguez, & Rotinov, 1986). Another study by Chuchani, Rotinov, and Dominguez (1982) examined the kinetics of gas-phase elimination of several chloroesters, including methyl 4-chlorobutyrate, emphasizing the role of the carbomethoxy group (Chuchani, Rotinov, & Dominguez, 1982).

2. Physical Properties in Binary Mixtures

Research on the physical properties of binary mixtures involving methyl 4-chlorobutyrate has been conducted. Yang et al. (2009) investigated the densities and viscosities of binary mixtures of methyl 4-chlorobutyrate with various aromatic hydrocarbons, providing insights into its behavior in different solvent systems (Yang, Dai, Wang, & Chen, 2009).

3. Applications in Organic Synthesis

Methyl 4-chlorobutyrate is used in organic synthesis, as illustrated by Hajra and Giri (2008), who developed a method for the synthesis of 4-(hydroxyalkyl)-gamma-butyrolactones using methyl 4-oxobutyrate and methyl 4-chlorobutyrate, highlighting its utility in producing complex organic molecules (Hajra & Giri, 2008).

4. Biocatalysis and Pharmaceutical Applications

Methyl 4-chlorobutyrate has been explored in biocatalysis and pharmaceutical applications. Asako et al. (2009, 2010) discussed the biocatalytic production of (S)-4-bromo-3-hydroxybutyrate and related chemicals, using methyl 4-chlorobutyrate as an intermediate in producing key pharmaceutical compounds (Asako, Shimizu, & Itoh, 2009), (Asako, Shimizu, Makino, & Itoh, 2010).

Safety And Hazards

Methyl 4-chlorobutyrate is considered hazardous. It is a flammable liquid and vapor. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Precautionary measures include wearing protective gloves/protective clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

methyl 4-chlorobutanoate
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InChI

InChI=1S/C5H9ClO2/c1-8-5(7)3-2-4-6/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ZZUYIRISBMWFMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C5H9ClO2
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DSSTOX Substance ID

DTXSID7062873
Record name Butanoic acid, 4-chloro-, methyl ester
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Molecular Weight

136.58 g/mol
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Physical Description

Colorless liquid; [Alfa Aesar MSDS]
Record name Methyl 4-chlorobutyrate
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Product Name

Methyl 4-chlorobutyrate

CAS RN

3153-37-5
Record name Butanoic acid, 4-chloro-, methyl ester
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Record name Butanoic acid, 4-chloro-, methyl ester
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Record name Methyl 4-chlorobutyrate
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Record name Butanoic acid, 4-chloro-, methyl ester
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Record name Butanoic acid, 4-chloro-, methyl ester
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Record name Methyl 4-chlorobutyrate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
102
Citations
G Chuchani, RM Dominguez… - International journal of …, 1986 - Wiley Online Library
… ten half-lives were: 1.89 for methyl 4-chlorobutyrate and 2.95 for methyl 5-chlorovalerate. The fact that Pf/Po < 2 for methyl 4-chlorobutyrate results from the small polymerization of its …
Number of citations: 9 onlinelibrary.wiley.com
JH Yang, LY Dai, XZ Wang… - Journal of Chemical & …, 2009 - ACS Publications
… viscosities for methyl 4-chlorobutyrate with aromatic … methyl 4-chlorobutyrate. In the present study, density and viscosity were measured for the binary mixtures of methyl 4-chlorobutyrate …
Number of citations: 22 pubs.acs.org
ML Romero, T Cordova… - Journal of Physical …, 2009 - Wiley Online Library
… elimination kinetics of methyl v-chloroesters in the gas phase,[15,16] where the oxygen carbonyl of the COOCH3 group was found to assist anchimerically the methyl 4-chlorobutyrate …
Number of citations: 4 onlinelibrary.wiley.com
SK Roy, K Sengupta, SB Roy - Indian Journal of Physics, 1977 - arxiv.iacs.res.in
… in all the esters and it is the highest in the methyl 4-chlorobutyrate. This indicates that the number of reiaxatioo processes in the methyl 4-chlorobutyrate is larger than the other two est^ …
Number of citations: 6 arxiv.iacs.res.in
G Chuchani, A Rotinov… - International Journal of …, 1982 - Wiley Online Library
… acquired from K&K Labs, whereas methyl 4-chlorobutyrate was from Aldrich. The methyl 5-… solution of 0.05 sodium hydroxide; for methyl 4-chlorobutyrate and methyl 5-chlorovalerate by …
Number of citations: 12 onlinelibrary.wiley.com
IOO KORHONEN - ACTA CHEMICA SCANDINAVICA SERIES …, 1981 - actachemscand.org
… It can be seen that methyl 4-chlorobutyrate (4-Me) and methyl 3,3-dichlorobutyrate (33-Me) are not separated at all. To get the response factors of these compounds two separate …
Number of citations: 11 actachemscand.org
YA Konik, DG Kananovich, OG Kulinkovich - Tetrahedron, 2013 - Elsevier
The reaction of isopropyl 4-chlorobutyrate with 3 equiv of n-BuMgBr in the presence of 1 equiv of titanium(IV) (4R,5R)-TADDOLate in diethyl ether led to the formation of (1S,2S)-(3-…
Number of citations: 26 www.sciencedirect.com
PJ Colson, CA Przybyla, BE Wise, KA Babiak… - Tetrahedron …, 1998 - Elsevier
… were determined by derivatization with MeOH to bromo butyrolactone from 2-bromo-4-chlorobutyric acid, methyl 2-bromo-4-chlorobutyrate from BCBB and methyl 4-chlorobutyrate from …
Number of citations: 7 www.sciencedirect.com
TH Johnson, TF Baldwin - The Journal of Organic Chemistry, 1980 - ACS Publications
… , only three of the metal chlorides will carbonylate cyclopropane under these conditions, and only the palladium chloride reaction produced any of the methyl 4-chlorobutyrate isomer. …
Number of citations: 9 pubs.acs.org
KT Smith, CS Hamann - Journal of Chemical Education, 2017 - ACS Publications
… For these questions, methyl butyrate and methyl 4-chlorobutyrate were selected. These compounds were not used in the laboratory, so students were making predictions based on prior …
Number of citations: 4 pubs.acs.org

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